molecular formula C12H12O2 B8533252 3-Isopropylbenzofuran-2-carbaldehyde

3-Isopropylbenzofuran-2-carbaldehyde

Cat. No. B8533252
M. Wt: 188.22 g/mol
InChI Key: AHGZAMRWUUYCBF-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

To a cooled (0° C.) solution of 3-isopropylbenzofuran (250 mg, 1.56 mmol) in THF (1 mL) is added nBuLi (2 mL, 2 mmol) drop wise and the reaction is stirred for 30 minutes. DMF (1 mL) was added to the reaction and stirred at room temperature overnight. The solution is placed in an ice bath and carefully quenched with 5% aqueous HCl solution (2 mL), and extracted with ethyl acetate (3×5 mL), dried over sodium sulfate and concentrated. The product was purified on silica with 100% hexanes to yield title compound in as a colorless oil (250 mg, 85%): 1H NMR (400 MHz, CDCl3) δ 10.10 (s, 1H), 7.78 (d, 1H, J=9.0 Hz), 7.55 (d, 1H, J=9.0 Hz), 7.32-7.24 (m, 2H), 3.11-3.07 (m, 1H), 1.33-1.31 (2s, 6H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH:5]=1)([CH3:3])[CH3:2].[Li]CCCC.CN([CH:21]=[O:22])C>C1COCC1>[CH:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][C:5]=1[CH:21]=[O:22])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)C1=COC2=C1C=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution is placed in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched with 5% aqueous HCl solution (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified on silica with 100% hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=C(OC2=C1C=CC=C2)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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